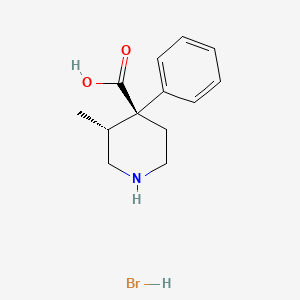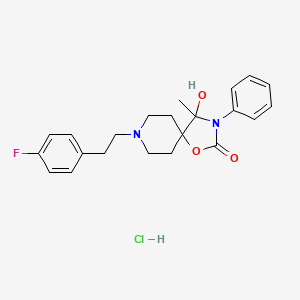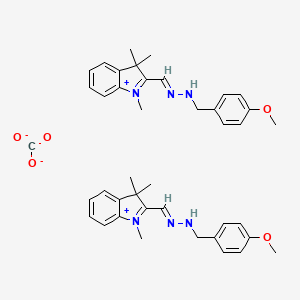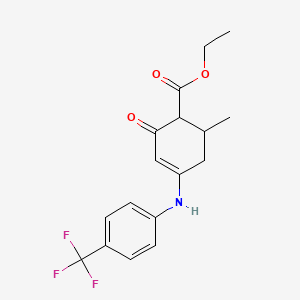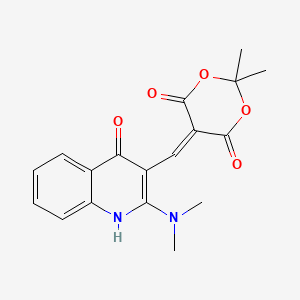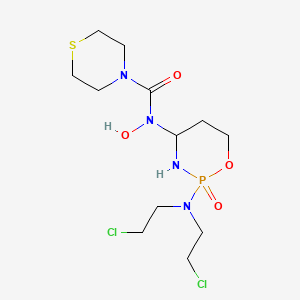
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a carboxamide group, and a bis(2-chloroethyl)amino group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves multiple steps, including the formation of the thiomorpholine ring, the introduction of the carboxamide group, and the addition of the bis(2-chloroethyl)amino group. Common reagents used in these reactions include thiomorpholine, carboxylic acids, and bis(2-chloroethyl)amine. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating certain diseases, including cancer.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt protein-protein interactions, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiomorpholine derivatives, carboxamides, and bis(2-chloroethyl)amino compounds. Examples include:
- Thiomorpholine-4-carboxamide
- N-(2-(bis(2-chloroethyl)amino)ethyl)carboxamide
- Oxazaphosphorine derivatives
Uniqueness
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
97139-48-5 |
|---|---|
Molecular Formula |
C12H23Cl2N4O4PS |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-N-hydroxythiomorpholine-4-carboxamide |
InChI |
InChI=1S/C12H23Cl2N4O4PS/c13-2-4-17(5-3-14)23(21)15-11(1-8-22-23)18(20)12(19)16-6-9-24-10-7-16/h11,20H,1-10H2,(H,15,21) |
InChI Key |
QQIKNSRTSSXTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)N2CCSCC2)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



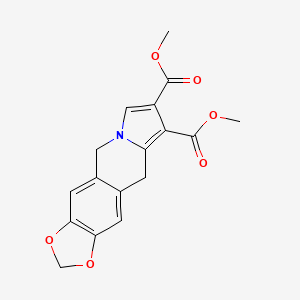


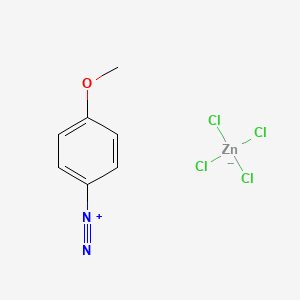
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

